molecular formula C6H12BrNO2S B8496692 N-cyclopentyl bromomethanesulfonamide

N-cyclopentyl bromomethanesulfonamide

Cat. No.: B8496692
M. Wt: 242.14 g/mol
InChI Key: JMSXCUBRQNYZJE-UHFFFAOYSA-N
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Description

N-cyclopentyl bromomethanesulfonamide is a sulfonamide derivative characterized by a bromomethanesulfonyl group attached to a cyclopentylamine moiety. This compound has garnered attention in synthetic chemistry and industrial applications due to its role as a precursor in herbicide synthesis. For instance, Chevron Research Company utilized it to synthesize (1,1,2,2-tetrachloroethylthio)-bromomethanesulfonamide, a potent aquatic weed control agent, achieving a 35% yield after silica gel chromatography . Its molecular structure combines steric bulk from the cyclopentyl group with the electrophilic reactivity of the bromomethanesulfonyl moiety, making it a versatile intermediate in organic transformations.

Properties

Molecular Formula

C6H12BrNO2S

Molecular Weight

242.14 g/mol

IUPAC Name

1-bromo-N-cyclopentylmethanesulfonamide

InChI

InChI=1S/C6H12BrNO2S/c7-5-11(9,10)8-6-3-1-2-4-6/h6,8H,1-5H2

InChI Key

JMSXCUBRQNYZJE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Bromomethanesulfonamide vs. Iodomethanesulfonamide

  • Reactivity: Bromomethanesulfonamide derivatives exhibit lower electrophilicity compared to iodinated analogs. This highlights the critical influence of halogen leaving-group ability (I > Br) on nucleophilic substitution kinetics .
  • Stability : Bromomethanesulfonamide derivatives are more resistant to reductive degradation. For example, iodomethanesulfonamide underwent partial reduction during silica gel chromatography, whereas brominated analogs remained stable under similar conditions .

Table 1. Comparison of Halogenated Methanesulfonamides

Property Bromomethanesulfonamide Iodomethanesulfonamide
Leaving Group Ability Moderate (Br) High (I)
Reaction Yield with NAC* 0% 72%
Reductive Stability High Low

*NAC = N-acetylcysteamine .

N-cyclopentyl Substituents in Catalysis

The N-cyclopentyl group’s steric and electronic effects are pivotal in catalysis. For example, Grubbs-type Ru catalysts with N-cyclopentyl/N’-mesityl N-heterocyclic carbene (NHC) ligands achieved 98% selectivity in norbornene-COE alternating copolymerization.

Table 2. Key Physicochemical Properties

Property Value
Melting Point 59–60°C
Yield in Herbicide Syn. 35%
Molecular Formula C₆H₁₀BrNO₂S

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